molecular formula C18H23NO4S B2561560 (E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035036-68-9

(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2561560
CAS No.: 2035036-68-9
M. Wt: 349.45
InChI Key: HJSLFDFBGBVEGO-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications

Heterospirocyclic Dipeptide Synthons

Research by Suter et al. (2000) introduces the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound has been utilized in peptide synthesis as a dipeptide building block, demonstrating its potential in the development of antibiotics like the C-terminal nonapeptide of Trichovirin I 1B (Suter et al., 2000).

Regioselective Cycloaddition for Spirocompound Synthesis

Molchanov and Tran (2013) explored the regioselective 1,3-dipolar cycloaddition with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method showcases the synthetic versatility of spirocyclic compounds in creating diverse molecular architectures (Molchanov & Tran, 2013).

Functionalized γ-Spirolactone Synthesis

Santos et al. (2000) reported on the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening. These compounds are significant structural sub-units in several classes of bioactive compounds, highlighting their potential in medicinal chemistry (Santos et al., 2000).

Visible-light-enabled Spirocyclization

Wei et al. (2017) developed a visible-light-induced method for constructing sulfur-containing azaspiro[4,5]trienones. This eco-friendly and mild approach uses visible light and organic dyes as photocatalysts, offering a novel pathway for synthesizing sulfur-containing spirocyclic compounds (Wei et al., 2017).

Matrix Metalloproteinase Inhibitors

Zhang et al. (2017) synthesized sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives as inhibitors for matrix metalloproteinase-2 (MMP-2), showcasing the therapeutic potential of spirocyclic compounds in treating diseases involving MMPs (Zhang et al., 2017).

Properties

IUPAC Name

methyl 6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-14-3-5-15(6-4-14)7-12-24(21,22)19-10-8-18(9-11-19)13-16(18)17(20)23-2/h3-7,12,16H,8-11,13H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSLFDFBGBVEGO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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